Defined (1S,5S) Absolute Stereochemistry Enables Reproducible, Chiral-Specific SAR in KDM5 Inhibitor Programs vs. Racemate (CAS 2095396-96-4)
The target compound is manufactured and supplied as a single (1S,5S) enantiomer, in contrast to the commercially available racemic mixture rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2095396-96-4). In chiral chromatography or polarimetry, a racemate exhibits zero net optical rotation and a 1:1 enantiomer ratio, whereas the (1S,5S) enantiomer provides a defined, non-zero specific rotation (value not publicly disclosed but verifiable by the end-user via polarimetry per Ph. Eur. 2.2.7) . This distinction is critical because KDM5 inhibitor patents explicitly claim specific stereoisomers of 3-ABH derivatives; SAR data generated from racemic material conflates contributions from both enantiomers, leading to ambiguous IC₅₀ values and potentially erroneous conclusions about the pharmacophore [1].
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | Single (1S,5S) enantiomer (theoretical enantiomeric excess target typically ≥95% for chiral building blocks; end-user QC verification required) |
| Comparator Or Baseline | rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2095396-96-4): 1:1 mixture of (1R,5R) and (1S,5S) enantiomers; zero net optical rotation |
| Quantified Difference | Qualitative difference: single enantiomer vs. racemic mixture. No public quantitative enantiomeric excess data available for the commercial target compound; end-user verification is essential. |
| Conditions | Chiral HPLC or polarimetry; β-cyclodextrin or amylose-based chiral stationary phases |
Why This Matters
For procurement supporting KDM5-targeted lead optimization, selecting the single (1S,5S) enantiomer eliminates the confounding effect of the opposite enantiomer on IC₅₀ determinations and ensures SAR integrity, whereas the racemate may produce artefactual, non-reproducible potency values.
- [1] Patent EP4146645B1. 3-Azabicyclo(3.1.0)hexane derivatives having KDM5 inhibitory activity and use thereof. European Patent Office. View Source
